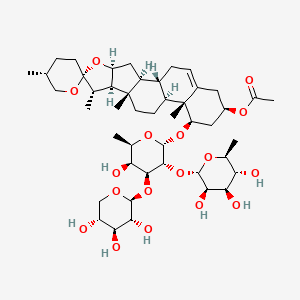

ophiopojaponin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJXIHSKXORQL-RFMZWHELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of ophiopojaponin C?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As a member of the saponin class of compounds, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a detailed overview of the chemical structure, experimental protocols for isolation and analysis, and the current understanding of the biological activities and associated signaling pathways of this compound.

Chemical Structure and Properties

This compound is a complex steroidal glycoside. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Formula: C₄₆H₇₂O₁₇[1]

Molecular Weight: 897.1 g/mol [1]

IUPAC Name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1]

SMILES String: C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(--INVALID-LINK--OC(=O)C)O[C@@H]7--INVALID-LINK--C)O)O[C@H]8--INVALID-LINK--O)O)O)O[C@H]9--INVALID-LINK--C)O)O)O)C)C">C@HC)OC1[1]

The structure of this compound is characterized by a spirostane-type aglycone with a rearranged A/B ring system, to which a branched oligosaccharide chain is attached.

Spectroscopic Data

The structural elucidation of this compound relies heavily on 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Data for this compound (Aglycone Moiety, 125 MHz, pyridine-d₅) [1]

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 37.5 | 15 | 32.1 |

| 2 | 31.8 | 16 | 81.2 |

| 3 | 71.8 | 17 | 62.9 |

| 4 | 38.9 | 18 | 16.5 |

| 5 | 141.2 | 19 | 19.4 |

| 6 | 121.5 | 20 | 41.9 |

| 7 | 32.2 | 21 | 14.7 |

| 8 | 31.6 | 22 | 110.1 |

| 9 | 50.3 | 23 | 31.5 |

| 10 | 37.1 | 24 | 29.1 |

| 11 | 21.1 | 25 | 30.4 |

| 12 | 39.9 | 26 | 66.9 |

| 13 | 40.5 | 27 | 17.3 |

| 14 | 56.2 |

Table 2: ¹H NMR Data for this compound (Aglycone Moiety, 500 MHz, pyridine-d₅) [1]

| Proton | δH (ppm, J in Hz) | Proton | δH (ppm, J in Hz) |

| H-1α | 1.05 m | H-16 | 4.85 m |

| H-1β | 1.85 m | H-17 | 1.80 m |

| H-3 | 3.65 m | H-18 | 0.85 s |

| H-6 | 5.35 br s | H-19 | 1.03 s |

| H-21 | 0.95 d (6.5) | ||

| H-26a | 3.45 dd (10.5, 4.5) | ||

| H-26b | 3.35 t (10.5) | ||

| H-27 | 0.78 d (6.0) |

Experimental Protocols

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of steroidal saponins from Ophiopogon japonicus, which can be adapted for this compound.

1. Extraction:

-

Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 75% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected and concentrated.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

-

The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

References

An In-Depth Technical Guide to Ophiopojaponin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. As a member of the diverse family of saponins found in this plant, this compound is a subject of interest for its potential pharmacological activities. This technical guide provides a summary of the available data on this compound, including its physicochemical properties, and touches upon the broader biological activities of related compounds from Ophiopogon japonicus. However, a significant discrepancy in the reported molecular formula and weight of this compound exists in the current literature and commercial databases, which necessitates careful consideration in future research and analysis.

Physicochemical Properties

There is conflicting information regarding the precise molecular formula and weight of this compound, with two different sets of data commonly cited for the same CAS number (911819-08-4). This discrepancy is a critical point of consideration for any analytical or experimental work.

Table 1: Reported Physicochemical Properties of this compound

| Property | Value (Source A) | Value (Source B) |

| CAS Number | 911819-08-4 | 911819-08-4 |

| Molecular Formula | C₄₄H₇₀O₁₈ | C₄₆H₇₂O₁₇ |

| Molecular Weight | 887.02 g/mol | 897.1 g/mol |

| Primary Source | Ophiopogon japonicus (Tuberous Root) | Ophiopogon japonicus (Tuberous Root) |

It is imperative for researchers to verify the molecular formula and weight of their this compound standard through independent analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to ensure the accuracy of their experimental results.

Biological Activity and Therapeutic Potential

While specific studies on the biological activities of this compound are limited, the broader class of steroidal saponins from Ophiopogon japonicus has been investigated for a range of pharmacological effects. These studies provide a basis for potential areas of investigation for this compound.

Extracts of Ophiopogon japonicus rich in steroidal saponins have demonstrated several key biological activities:

-

Cardiovascular Protection: Saponin extracts have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.

-

Anti-inflammatory Effects: Compounds isolated from the rhizome of Ophiopogon japonicus have been found to inhibit the production of pro-inflammatory mediators.

-

Cytotoxic Activity: Several novel steroidal saponins from Ophiopogon japonicus have exhibited cytotoxic effects against various human tumor cell lines.

-

Neuritogenic Activity: Certain steroidal saponins from this plant have been shown to induce neuritogenesis in PC12 cells, suggesting potential neuroprotective or neuro-regenerative properties.

One study has mentioned the inclusion of this compound in a quantitative HPLC method and noted its cytotoxic effects against A2780 human ovarian cancer cells. However, detailed mechanistic studies or signaling pathway analyses for this compound are not yet available in the public domain.

Experimental Methodologies

Detailed experimental protocols specifically for the isolation, purification, and biological analysis of this compound are not extensively documented in publicly available literature. However, general methods for the analysis of steroidal saponins from Ophiopogon japonicus can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method with Evaporative Light Scattering Detection (ELSD) or coupled with Mass Spectrometry (MS) is suitable for the quantification of this compound, as it is a non-chromophoric compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: ELSD or MS is necessary for the detection and quantification of this compound.

Signaling Pathways: A Putative Framework

Given the lack of specific data for this compound, a logical starting point for investigating its mechanism of action would be to examine signaling pathways modulated by other structurally related saponins. For instance, Ophiopogonin B, another saponin from the same plant, has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.

Below is a generalized workflow for investigating the effect of a steroidal saponin like this compound on a cancer cell line.

Figure 1. A generalized experimental workflow for investigating the anticancer effects of this compound.

Future Directions

The significant discrepancy in the fundamental physicochemical data for this compound underscores the urgent need for a definitive study to elucidate its correct structure. Future research should prioritize the following:

-

Definitive Structure Elucidation: Isolation and comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) of this compound to resolve the conflicting reports on its molecular formula and weight.

-

Biological Screening: A broad-based biological screening of purified and structurally confirmed this compound to identify its primary pharmacological activities.

-

Mechanistic Studies: Following the identification of significant biological activity, in-depth studies to elucidate the underlying molecular mechanisms and signaling pathways are warranted.

Conclusion

This compound represents a potentially valuable natural product for drug discovery, given the known therapeutic activities of saponins from Ophiopogon japonicus. However, the current ambiguity surrounding its basic chemical properties is a major impediment to further research. This technical guide serves to highlight the current state of knowledge and the critical need for foundational research to unlock the therapeutic potential of this compound.

Ophiopojaponin C: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin C is a complex steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. As a member of the saponin class of natural products, it holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the natural sources and discovery of this compound, detailed experimental protocols for its isolation and structural elucidation, and a summary of its known chemical properties. Due to a lack of specific bioactivity studies on this compound, the well-documented anti-inflammatory mechanism of its close structural analogue, Ophiopogonin D, is presented as a potential model for its mechanism of action.

Discovery and Natural Sources

This compound is a naturally occurring steroidal glycoside found in the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl.[1][2][3]. The plant, a member of the Liliaceae family, is known as Maidong or Ophiopogonis Radix in traditional Chinese medicine, where it is used for its purported effects of moistening the lungs, nourishing the yin, and clearing heat[1][4].

The discovery of this compound is part of a broader, ongoing phytochemical investigation into O. japonicus, which has revealed a rich and diverse array of secondary metabolites, including numerous steroidal saponins, homoisoflavonoids, and polysaccharides[3][4]. While the specific initial isolation is documented within the extensive literature on this plant, its identification is a result of systematic extraction and chromatographic separation techniques, followed by rigorous spectroscopic analysis.

Chemical and Physical Properties

The chemical data for this compound is available from various chemical databases and suppliers. It is important to note a discrepancy in the reported molecular formula and weight between different sources.

| Property | Data | Source(s) |

| CAS Number | 911819-08-4 | [1][2][5] |

| Molecular Formula | C46H72O17orC44H70O18 | [5][6][1][2] |

| Molecular Weight | 897.06 g/mol or887.02 g/mol | [5][6][1][2] |

| Purity (Commercial) | ≥95% to >98% (HPLC) | [1][6] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6] |

| Chemical Class | Steroidal Saponin (Spirostanol Glycoside) | [2] |

Experimental Protocols

The following sections detail the generalized yet comprehensive methodologies for the isolation, purification, and structural elucidation of this compound from its natural source.

Isolation and Purification Workflow

The purification of this compound is a multi-step process beginning with extraction from the plant material and culminating in a highly pure compound isolated via preparative chromatography.

Protocol Details:

-

Plant Material Preparation: The tuberous roots of O. japonicus are washed, dried, and ground into a coarse powder to increase the surface area for extraction[7].

-

Extraction: The powdered material is typically extracted with a polar solvent like hot water or aqueous ethanol (e.g., 80% ethanol) using methods such as reflux or pressurized liquid extraction (PLE) to efficiently extract glycosides[7][8].

-

Concentration and Fractionation: The resulting extract is filtered and concentrated under reduced pressure. This crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The saponin-rich fraction is subjected to multiple rounds of column chromatography. This often starts with silica gel chromatography, followed by reversed-phase chromatography on an ODS (Octadecylsilyl) column to separate compounds based on polarity[9].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using preparative HPLC on a C18 column[10][11]. A gradient elution with a mobile phase such as methanol-water or acetonitrile-water allows for the isolation of individual saponins with high purity (>98%). Fractions are collected and monitored by analytical HPLC or TLC.

Structural Elucidation Protocol

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HR-MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain a highly accurate mass measurement of the molecule. This allows for the unambiguous determination of its molecular formula.

-

1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, including characteristic signals for anomeric protons of sugar units, methyl groups on the steroid skeleton, and olefinic protons.

-

¹³C NMR: Shows the number of carbon atoms in the molecule, with distinct chemical shift regions for the steroidal aglycone and the sugar moieties. The chemical shifts can indicate the type of carbon (CH3, CH2, CH, or quaternary).

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the sequence of protons within sugar rings and the steroidal backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the sugar units to each other and to the aglycone, and for assembling the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkages.

-

Table of Spectroscopic Data (Illustrative)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| Aglycone C-1 | Data | Data | Data | Data |

| Aglycone C-3 | Data | Data | Data | Data |

| Sugar 1 C-1' | Data | Data | Data | Data |

| Sugar 2 C-1'' | Data | Data | Data | Data |

| ...etc. | ... | ... | ... | ... |

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activities and mechanisms of action of this compound. However, extensive studies on other steroidal saponins isolated from Ophiopogon japonicus, such as Ophiopogonin B and Ophiopogonin D, provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated significant anti-inflammatory and anti-cancer activities[12][13][14].

Proposed Anti-Inflammatory Mechanism (via Ophiopogonin D Analogy)

Ophiopogonin D (OP-D), a close structural analogue of this compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway[13][14]. In inflammatory conditions, the transcription factor NF-κB (p65) translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β. OP-D has been found to inhibit this process through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory roles[13].

Potential Anti-Cancer Mechanisms (via Related Saponins)

Other saponins from O. japonicus, such as Ophiopogonin B, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[12]. The mechanisms involve the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspase-3[12]. Furthermore, some saponins can induce cell death through the generation of reactive oxygen species (ROS)[15].

Conclusion and Future Directions

This compound is a structurally complex steroidal saponin from the well-studied medicinal plant Ophiopogon japonicus. While robust methods for its isolation and structural characterization exist, a significant gap remains in the understanding of its specific biological functions. The documented anti-inflammatory and anti-cancer activities of its close structural analogues, Ophiopogonin D and B, strongly suggest that this compound is a promising candidate for pharmacological screening. Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and evaluate its potential as a novel therapeutic agent.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C46H72O17 | CID 90477999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ophiopogonin C | CAS:911819-08-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. [Isolation, purification and structural analysis of a polysaccharide MDG-1 from Ophiopogon japonicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ophiopogonin D attenuates PM2.5-induced inflammation via suppressing the AMPK/NF-κB pathway in mouse pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species-mediated apoptosis contributes to chemosensitization effect of saikosaponins on cisplatin-induced cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Steroidal Saponin Biosynthesis in Ophiopogon japonicus: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular machinery responsible for the production of medicinally important steroidal saponins in the traditional Chinese medicine, Maidong (Ophiopogon japonicus). This guide details the biosynthetic pathway, key enzymatic players, quantitative data, and essential experimental protocols for scientists engaged in natural product research and drug discovery.

Introduction

Ophiopogon japonicus (Thunb.) Ker-Gawl., commonly known as Maidong, is a perennial herb highly valued in traditional Chinese medicine for its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and immunomodulatory effects. These therapeutic properties are largely attributed to its rich content of steroidal saponins, complex glycosylated natural products with a steroidal aglycone backbone. Understanding the biosynthesis of these valuable compounds is paramount for optimizing their production, developing novel therapeutic agents, and ensuring the quality control of O. japonicus-derived products. This technical guide provides a comprehensive overview of the steroidal saponin biosynthesis pathway in O. japonicus, integrating current knowledge from transcriptomic and metabolomic studies.

The Biosynthetic Blueprint: From Isoprenoid Precursors to Complex Saponins

The biosynthesis of steroidal saponins in Ophiopogon japonicus is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The Upstream Pathways: MVA and MEP

The initial stages of the pathway involve the synthesis of the C5 isoprenoid units.

-

Mevalonate (MVA) Pathway: This pathway, located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions yield IPP.

-

Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic steps, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the C30 triterpenoid precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branch point in terpenoid biosynthesis.

Formation of the Steroidal Backbone

In the biosynthesis of steroidal saponins in O. japonicus, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the precursor for most plant sterols. Through a series of subsequent enzymatic reactions including demethylation, isomerization, and reduction, cycloartenol is converted to cholesterol. Cholesterol then serves as the direct precursor for the biosynthesis of the various steroidal sapogenins found in O. japonicus.

Tailoring Steps: The Genesis of Diversity

The vast structural diversity of steroidal saponins arises from a series of tailoring reactions that modify the cholesterol backbone. These reactions are primarily catalyzed by two large enzyme families: cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation and oxidation of the steroidal skeleton at various positions. Transcriptome analyses of O. japonicus have identified numerous candidate CYP genes that are likely involved in these modifications.[1]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the hydroxyl groups of the sapogenin backbone. This glycosylation is a crucial step, as the number, type, and linkage of the sugar chains significantly influence the biological activity of the saponins.

The major steroidal sapogenin in Ophiopogon japonicus is ruscogenin. The biosynthesis of ruscogenin from cholesterol involves several hydroxylation steps. Subsequently, a series of UGTs sequentially add sugar residues to the ruscogenin core to form complex saponins like ophiopogonin D.

Quantitative Insights into Saponin Biosynthesis

The accumulation of steroidal saponins in Ophiopogon japonicus is a developmentally and environmentally regulated process. Transcriptome and metabolome analyses have provided valuable quantitative data on the expression of key biosynthetic genes and the concentration of major saponins.

Gene Expression Levels

Transcriptome studies have revealed the differential expression of genes involved in the MVA, MEP, and downstream pathways in various tissues and under different conditions. For instance, an integrated transcriptome and metabolome analysis of O. japonicus under cadmium stress showed a significant upregulation of key genes for saponin synthesis, including squalene epoxidase (SE), squalene synthase (SS), and several cytochrome P450s (CYP450s). This upregulation was positively correlated with an increase in total saponin content, suggesting a transcriptional-level regulation of the pathway in response to abiotic stress.[1]

Table 1: Relative Expression of Key Biosynthesis Genes in O. japonicus

| Gene Family | Key Genes | Putative Function | Relative Expression Level |

| MVA Pathway | HMGR | HMG-CoA reductase | High in roots |

| MEP Pathway | DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Moderate in roots |

| Upstream | SQS | Squalene synthase | High in roots |

| SQE | Squalene epoxidase | High in roots | |

| Downstream | CAS | Cycloartenol synthase | Moderate in roots |

| CYP450s | Steroid hydroxylation/oxidation | Various, some highly expressed in roots | |

| UGTs | Glycosylation | Various, some highly expressed in roots |

Note: Relative expression levels are generalized from available transcriptome data and may vary depending on the specific tissue, developmental stage, and environmental conditions.

Steroidal Saponin Content

The concentration of major steroidal saponins, such as ophiopogonin D and its aglycone ruscogenin, varies significantly between different parts of the O. japonicus plant.

Table 2: Content of Major Steroidal Saponins in Ophiopogon japonicus

| Compound | Plant Part | Content Range (mg/g dry weight) | Reference |

| Ophiopogonin D | Tuberous Root | 0.171 - 0.213 | [2] |

| Ophiopogonin D | Fibrous Root | 0.085 - 0.126 | [2] |

| Ruscogenin | Tuberous Root | 0.035 - 0.240 | [3] |

Note: Content can vary based on the geographical origin, harvest time, and analytical method used.

Experimental Protocols

The study of the steroidal saponin biosynthesis pathway in Ophiopogon japonicus requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are outlines of key experimental protocols.

Quantification of Steroidal Saponins by HPLC-ELSD

This protocol provides a framework for the quantitative analysis of major steroidal saponins like ophiopogonin D and ruscogenin.

3.1.1. Sample Preparation

-

Dry the plant material (e.g., tuberous roots) at 60°C to a constant weight and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

3.1.2. HPLC-ELSD Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-50% A; 20-40 min, 50-70% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Settings: Drift tube temperature: 100°C; Nebulizing gas (Nitrogen) flow rate: 2.5 L/min.

3.1.3. Quantification

-

Prepare a series of standard solutions of ophiopogonin D and ruscogenin of known concentrations.

-

Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for each standard.

-

Calculate the concentration of the saponins in the plant extracts based on the calibration curves.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.

3.2.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissues and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable plant RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3.2.2. qRT-PCR

-

Design gene-specific primers for the target biosynthetic genes (e.g., HMGR, SQS, CAS, specific CYPs and UGTs) and a reference gene (e.g., actin or ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions.

-

Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Future Perspectives and Conclusion

While significant progress has been made in elucidating the steroidal saponin biosynthesis pathway in Ophiopogon japonicus, several areas warrant further investigation. The precise functions of the numerous candidate CYP and UGT genes identified through transcriptome studies need to be confirmed through heterologous expression and in vitro enzyme assays. A detailed, step-by-step enzymatic map from cholesterol to the final saponin products will provide a complete understanding of the pathway.

This technical guide provides a solid foundation for researchers and drug development professionals working with Ophiopogon japonicus. By integrating the current knowledge of the biosynthetic pathway, quantitative data, and key experimental protocols, this guide aims to facilitate further research into these medicinally important compounds, ultimately leading to the development of new and improved therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Ophiopogon Saponins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Anticancer Mechanisms: Induction of Apoptosis

Preliminary studies indicate that Ophiopogon saponins exert significant anticancer effects primarily by inducing apoptosis in various cancer cell lines. This programmed cell death is initiated through multiple signaling cascades.

Mitochondria-Mediated Apoptosis

A key mechanism is the induction of the mitochondrial apoptotic pathway. Ophiopogonin B (OP-B) has been shown to disrupt mitochondrial integrity in nasopharyngeal carcinoma (NPC) cells.[1][2] This is characterized by a decrease in the mitochondrial membrane potential (MMP).[2] The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3.[2] Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another critical factor in the apoptotic activity of Ophiopogon saponins. OP-B treatment has been observed to increase intracellular ROS levels in cancer cells.[1] This oxidative stress contributes to DNA damage and further promotes mitochondria-mediated cell death.[2]

Key Signaling Pathways Modulated by Ophiopogon Saponins

Ophiopogon saponins have been found to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

The Hippo Signaling Pathway

In nasopharyngeal carcinoma, Ophiopogonin B has been identified as an inhibitor of the Hippo signaling pathway.[1][2] OP-B treatment leads to the increased expression of key upstream components of this pathway, such as Mammalian STE20-like kinase 1 (MST1) and Large tumor suppressor 1 (LATS1). This results in the phosphorylation of Yes-associated protein (YAP), a primary downstream effector of the Hippo pathway. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation, preventing its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.[1]

The p53 and c-Myc Axis

Ophiopogonin D (OP-D) has been shown to induce apoptosis in colorectal cancer cells by activating the tumor suppressor protein p53.[3] The activation of p53 is mediated by ribosomal proteins L5 (RPL5) and L11 (RPL11).[3] Concurrently, OP-D inhibits the expression of the oncoprotein c-Myc through the regulation of CNOT2, a component of the CCR4-NOT transcription complex.[3] The dual effect of activating p53 and inhibiting c-Myc creates a potent pro-apoptotic environment in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on Ophiopogon saponins.

Table 1: Effects of Ophiopogonin D on Cell Viability and Apoptosis in Colorectal Cancer Cells

| Parameter | Cell Line | Concentration of OP-D | Observation |

| Cell Viability | p53 wild-type | Dose-dependent | Significant inhibition |

| Cell Viability | p53-null | Dose-dependent | No significant inhibition |

| Apoptosis | HCT116 | Not specified | Induction of p53-dependent apoptosis |

Data extracted from studies on Ophiopogonin D.[3]

Table 2: Molecular Effects of Ophiopogonin D in Colorectal Cancer Cells

| Target Molecule | Effect of OP-D Treatment |

| p53 expression | Increased |

| p21 (p53 target gene) | Increased |

| c-Myc expression | Decreased |

Data extracted from studies on Ophiopogonin D.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the Ophiopogon saponin for a designated period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment and Collection: Cells are treated with the Ophiopogon saponin, then harvested by trypsinization and washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, YAP, p53, c-Myc) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: Mitochondrial Apoptosis Pathway Induced by Ophiopogon Saponins.

Caption: Modulation of the Hippo Signaling Pathway by Ophiopogonin B.

References

- 1. Ophiopogonin B induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Ophiopojaponin C Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Ophiopojaponin C, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides a detailed, step-by-step workflow for the in silico prediction of the protein targets of this compound. It is intended for researchers, scientists, and drug development professionals. The guide covers a multi-pronged computational strategy, integrating network pharmacology and molecular docking to identify and prioritize potential targets. Furthermore, it outlines the subsequent experimental protocols necessary for the validation of these computational predictions. All quantitative data from the predictive studies are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Traditional herbal medicines are a rich source of bioactive compounds with therapeutic potential. This compound is a C29 steroidal glycoside that has been isolated from the tubers of Ophiopogon japonicus, a plant used in traditional Chinese medicine. While preliminary studies suggest various biological activities for saponins, the specific protein targets of this compound remain largely uncharacterized. Identifying these targets is a critical step in elucidating its mechanism of action and exploring its therapeutic potential.

In silico approaches have revolutionized the early stages of drug discovery by enabling the rapid and cost-effective prediction of drug-target interactions.[1] Network pharmacology, in particular, is well-suited for analyzing the complex interactions of natural products, which often exhibit polypharmacological effects (acting on multiple targets).[2][3] This approach allows for the construction of compound-target-disease networks to understand the holistic effects of a compound on biological systems. Molecular docking complements this by providing insights into the specific binding interactions between the compound and its predicted targets at a molecular level.[4]

This guide presents a comprehensive workflow for the in silico prediction of this compound targets, beginning with retrieving the compound's structure and culminating in the experimental validation of the predicted targets.

In Silico Target Prediction Workflow

The overall workflow for the in silico prediction of this compound targets is a multi-step process that integrates various databases and computational tools.

References

- 1. mdpi.com [mdpi.com]

- 2. Ophiobolin C | C25H38O3 | CID 11234566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Silico Studies on Triterpenoid Saponins Permeation through the Blood-Brain Barrier Combined with Postmortem Research on the Brain Tissues of Mice Affected by Astragaloside IV Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C46H72O17 | CID 90477999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ophiopojaponin C: A Technical Guide to its Solubility and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As with many natural products, understanding its physicochemical properties, such as solubility, is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the available information on the solubility of this compound in various solvents, outlines a general experimental protocol for its solubility determination, and explores a putative signaling pathway based on related compounds.

Solubility of this compound

Currently, there is a notable lack of specific quantitative data in publicly available literature detailing the solubility of this compound in common laboratory solvents. However, based on extraction and chromatography methods used in various studies, qualitative inferences about its solubility can be made.

Qualitative Solubility Profile:

This compound is frequently extracted from Ophiopogon japonicus using mixtures of methanol and water, and analyzed using high-performance liquid chromatography (HPLC) with mobile phases typically consisting of acetonitrile and water. This suggests that this compound exhibits at least partial solubility in polar organic solvents and their aqueous mixtures. Its large molecular weight and complex steroidal glycoside structure likely limit its solubility in highly polar solvents like water and non-polar solvents.

Data Presentation: Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific formulation and research needs.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, experimental protocol for determining the equilibrium solubility of this compound. This method is adapted from established pharmacopeial guidelines.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = Concentration in diluted sample (mg/mL) x Dilution factor

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Putative Anti-Inflammatory Signaling Pathway

While specific signaling pathways for this compound have not been fully elucidated, research on structurally related homoflavonoids provides valuable insights. A study on ophioglonin, a homoflavonoid from Ophioglossum vulgatum, demonstrated its anti-inflammatory effects through the inactivation of the NF-κB and MAPK signaling pathways. Given the structural similarities, it is plausible that this compound may exert similar effects.

Disclaimer: The following signaling pathway is based on the published mechanism of a related compound, ophioglonin, and is presented here as a putative pathway for this compound for illustrative purposes. Further research is required to confirm if this compound acts via the same mechanism.

NF-κB and MAPK Signaling Pathway Inhibition

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This technical guide summarizes the current understanding of this compound's solubility and potential mechanisms of action. The lack of quantitative solubility data highlights a significant gap in the literature and presents an opportunity for further research. The provided experimental protocol offers a robust framework for obtaining this critical information. Furthermore, the exploration of a putative anti-inflammatory signaling pathway, based on a related compound, provides a foundation for future mechanistic studies into the therapeutic potential of this compound. As research into this promising natural product continues, a more comprehensive understanding of its properties will undoubtedly accelerate its development for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols: Ophiopojaponin C Extraction from Ophiopogon japonicus

Audience: Researchers, scientists, and drug development professionals.

Introduction Ophiopogon japonicus (Thunb.) Ker Gawl., commonly known as Maidong, is a traditional medicinal plant widely used in East Asia. Its therapeutic effects are largely attributed to a class of bioactive compounds known as steroidal saponins.[1][2] Ophiopojaponin C, a C29 steroidal glycoside, is one of the key saponins isolated from the tubers of O. japonicus.[3] This document provides detailed protocols for the extraction and purification of this compound, along with methods for evaluating its biological activity.

Extraction and Purification of this compound

The extraction of saponins from O. japonicus can be achieved through various methods, including heat reflux, maceration, and ultrasound-assisted extraction.[4] The choice of method often depends on the desired yield, time, and available equipment. Following extraction, a multi-step purification process is required to isolate this compound.

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Detailed Extraction Protocols

Materials and Reagents:

-

Dried tuber roots of Ophiopogon japonicus

-

Methanol (Analytical Grade)[4]

-

Ethanol (Analytical Grade)

-

n-Butanol (Analytical Grade)[4]

-

Deionized Water

-

Whatman No. 1 filter paper

Equipment:

-

Grinder/Mill

-

Reflux apparatus (Heating mantle, round-bottom flask, condenser)

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

-

Freeze dryer (optional)

Protocol 1: Heat Reflux Extraction (HRE) [4]

-

Grind the dried tubers of O. japonicus into a fine powder.

-

Weigh 100 g of the powder and place it into a 2 L round-bottom flask.

-

Add 1 L of 80% methanol to the flask.

-

Set up the reflux apparatus and heat the mixture to 70°C.

-

Maintain the reflux for 2 hours with continuous stirring.

-

After cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to maximize yield.

-

Combine the filtrates from all three extractions.

Protocol 2: Ultrasound-Assisted Extraction (UAE) [4][5]

-

Weigh 100 g of powdered O. japonicus tubers and place it in a large beaker.

-

Add 1 L of 80% methanol (liquid-to-material ratio of 10:1 mL/g).

-

Place the beaker in an ultrasonic bath.

-

Perform sonication for 60 minutes at a controlled temperature (e.g., 25°C).[4][5]

-

Filter the mixture to separate the extract.

-

Combine and process the filtrate as described for the HRE method.

Purification Protocol

-

Concentration: Concentrate the combined filtrates from the extraction step using a rotary evaporator at 60-65°C under reduced pressure to remove the methanol. This will yield a viscous aqueous residue.[4]

-

Liquid-Liquid Partitioning:

-

Redissolve the residue in 500 mL of deionized water.[4]

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Add 500 mL of water-saturated n-butanol and shake vigorously. Allow the layers to separate.[4]

-

Collect the upper n-butanol layer.

-

Repeat the extraction of the aqueous layer three more times with fresh n-butanol.[4]

-

Combine all n-butanol fractions. This layer contains the saponins.

-

-

Drying: Evaporate the n-butanol extract to dryness using a rotary evaporator to obtain the crude saponin powder.

-

Column Chromatography:

-

Prepare a macroporous resin column (e.g., D101).[6]

-

Dissolve the crude saponin powder in a minimal amount of the mobile phase (e.g., water or low-concentration ethanol).

-

Load the sample onto the column.

-

Wash the column with deionized water to remove impurities like sugars and salts.

-

Elute the saponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound, this compound.

-

-

Final Purification (HPLC): For high purity, the enriched fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Quantitative Data

The efficiency of extraction varies significantly with the method used. The following table summarizes typical yields for total saponins from O. japonicus using different techniques.

| Extraction Method | Solvent | Time | Temperature | Total Saponin Yield (mg/2g DW) | Reference |

| Heat Reflux | Methanol | 2 h | 70°C | 0.274 | [4] |

| Maceration | Methanol | 24 h | 25°C | 0.185 | [4] |

| Ultrasound-Assisted | Methanol | 2 h | 25°C | 0.257 | [4] |

| Ionic Liquid-UAE | 1 mol/L [Bmim]CF3SO3 | 60 min | N/A | High Yield (Specific value not given) | [5] |

DW: Dry Weight

Biological Activity Assessment

Saponins from O. japonicus are known to possess various biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1] After extraction, the purified this compound can be tested for its bioactivity.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

-

Purified this compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (Positive control)

-

96-well microplate

-

Microplate reader

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol (e.g., 10, 50, 100, 200 µg/mL).

-

In a 96-well plate, add 100 µL of each sample dilution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Relevant Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, related saponins from O. japonicus, such as Ophiopogonin D, have been shown to exert their effects by modulating key cellular pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1]

Caption: PI3K/AKT signaling pathway modulated by Ophiopogon saponins.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for separating and purifying total flavonoids and total saponins from fibrous roots of ophiopogon japonicus and simultaneously removing paclobutrazol - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Ophiopojaponin C in Ophiopogonis Radix Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of ophiopojaponin C, a major bioactive steroidal saponin in Ophiopogonis Radix. The described protocol provides a reliable and reproducible approach for the quality control and standardization of Ophiopogonis Radix and its related pharmaceutical preparations. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research and industrial settings.

Introduction

Ophiopogonis Radix, the dried root tuber of Ophiopogon japonicus (L.f.) Ker-Gawl., is a widely used traditional Chinese medicine for treating cardiovascular diseases and inflammation.[1][2] The therapeutic effects are largely attributed to its rich content of steroidal saponins, with this compound being a significant bioactive constituent. Accurate quantification of this compound is crucial for the quality assessment and efficacy of Ophiopogonis Radix. Due to the lack of a strong UV chromophore in steroidal saponins, traditional HPLC-UV methods are often inadequate. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) offers a universal detection method for such non-volatile compounds, providing a stable baseline even with gradient elution.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and quantification of this compound.

Experimental

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Ultrapure)

-

Ophiopogonis Radix powder

-

HPLC system equipped with a quaternary pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Analytical balance (0.01 mg sensitivity)

-

Ultrasonic bath

-

Centrifuge

-

Solid-Phase Extraction (SPE) C18 cartridges

An optimized HPLC-ELSD method was established for the quantification of this compound.

| Parameter | Condition |

| HPLC Column | Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution |

| Gradient Program | 0-45 min, 35%-55% A |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| ELSD Drift Tube | 100°C |

| Nebulizer Gas Flow | 3.0 L/min |

Table 1: Optimized HPLC-ELSD parameters for this compound analysis.[4]

Protocols

Accurately weigh 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 0.5 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 to 0.8 mg/mL.

-

Extraction: Accurately weigh 1.0 g of powdered Ophiopogonis Radix into a conical flask. Add 25 mL of 70% methanol.

-

Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.

-

Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.

-

Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol to remove impurities.

-

Elute the target analyte, this compound, with 5 mL of 100% methanol.[5]

-

-

Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 2 mL of methanol and filter through a 0.45 µm nylon membrane prior to HPLC analysis.[5]

Method Validation

The developed HPLC-ELSD method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.

| Parameter | Result |

| Linearity Range (mg/mL) | 0.05 - 0.8 |

| Regression Equation | y = ax + b (specific values to be determined) |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 95.75% - 103.1% |

| Limit of Detection (LOD) | To be determined (S/N > 3) |

| Limit of Quantification (LOQ) | To be determined (S/N > 10) |

Table 2: Summary of Method Validation Parameters.[4][6]

Visualization of Protocols

Caption: Workflow for the preparation of Ophiopogonis Radix samples.

Caption: Schematic of the HPLC-ELSD analysis process.

Conclusion

The HPLC-ELSD method described in this application note provides a sensitive, accurate, and reliable means for the quantification of this compound in Ophiopogonis Radix. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation summary, offers a robust framework for researchers, scientists, and drug development professionals engaged in the quality control and standardization of this important traditional medicine. This method can be readily implemented in a laboratory setting for routine analysis.

References

- 1. phcog.com [phcog.com]

- 2. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Ophiopojaponin C

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of ophiopojaponin C, a steroidal saponin isolated from the roots of Ophiopogon japonicus. This method is suitable for the analysis of this compound in complex matrices, such as plant extracts and biological samples, providing the high selectivity and sensitivity required for phytochemical research, quality control of herbal medicines, and pharmacokinetic studies. The protocol outlines sample preparation, optimized LC-MS/MS parameters, and method validation data, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

LC-MS/MS offers significant advantages for the analysis of complex natural products like saponins, which often lack strong chromophores for UV detection and are present in intricate matrices. The high selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for reliable identification and quantification even at low concentrations. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with this compound.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., Digoxin or another suitable steroidal saponin

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Rat plasma or other relevant biological matrix

-

Ophiopogon japonicus root powder for plant matrix analysis

Sample Preparation

Plasma Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Plant Material (Ophiopogon japonicus root) Preparation

-

Accurately weigh 1.0 g of powdered Ophiopogon japonicus root.

-

Add 25 mL of 70% methanol to the sample.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 4,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with the initial mobile phase as necessary before injection.

LC-MS/MS Method

Chromatographic Conditions

-

System: UHPLC system

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive or negative mode (optimization required, negative mode is often suitable for saponins)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

This compound (C₄₆H₇₂O₁₇, MW: 897.1 g/mol ): The precursor ion would be [M-H]⁻ at m/z 895.5 or [M+HCOO]⁻ at m/z 941.5 in negative mode. Product ions would result from the sequential loss of sugar moieties (e.g., xylose, rhamnose, glucose). A likely transition would be m/z 895.5 → [M-H-sugar]⁻.

-

Internal Standard: To be determined based on the selected IS.

-

-

Source Parameters:

-

Capillary Voltage: Optimized for the specific instrument.

-

Source Temperature: e.g., 150°C

-

Desolvation Temperature: e.g., 500°C

-

Gas Flows: Optimized for the instrument.

-

Results and Discussion

Method Validation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 1.0 - 500 | ≥ 0.995 | 1.0 |

Table 2: Precision and Accuracy

| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) | |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 2.5 | < 15 | < 15 | 85 - 115 |

| Mid QC | 50 | < 15 | < 15 | 85 - 115 |

| High QC | 400 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | |

| Low QC | 2.5 | 85 - 110 | 85 - 115 |

| Mid QC | 50 | 85 - 110 | 85 - 115 |

| High QC | 400 | 85 - 110 | 85 - 115 |

Visualizations

Experimental Workflow

References

Ophiopojaponin C: Application Notes and Protocols for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional medicine for treating inflammatory conditions.[1][2] While direct research on this compound is limited, studies on saponin-rich extracts from Ophiopogon japonicus and related compounds like Ophiopogonin D provide strong evidence for their potent anti-inflammatory properties.[3][4] These compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, based on the available scientific literature for related compounds and extracts from its source plant. Detailed protocols for key in vitro experiments are provided to facilitate further research into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of saponin extracts from Ophiopogon japonicus and the related compound Ophiopogonin D. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-inflammatory Effects of Ophiopogon japonicus Saponin Extract (SOJ)

| Parameter | Model | Treatment | Concentration | Result | Reference |

| IL-6 | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 154.41 ± 7.72 pg/mg protein | [3] |

| TNF-α | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 110.02 ± 6.96 pg/mg protein | [3] |

| IL-1β | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 39.39 ± 5.27 pg/mg protein | [3] |

| p38 MAPK Activity | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Relative activity decreased to 2.60 ± 0.40 | [3] |

Table 2: In Vitro Anti-inflammatory Effects of 4′-O-Demethylophiopogonanone E (from O. japonicus)

| Parameter | Model | Treatment | IC50 Value | Reference |

| IL-1β Production | LPS-stimulated RAW264.7 macrophages | Compound 10 | 32.5 ± 3.5 μg/mL | [5] |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Compound 10 | 13.4 ± 2.3 μg/mL | [5] |

Signaling Pathways

The anti-inflammatory effects of saponins from Ophiopogon japonicus are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in immunity and inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins from Ophiopogon japonicus have been shown to inhibit this process.[4]

MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5] Inhibition of the phosphorylation of these kinases has been observed with compounds isolated from Ophiopogon japonicus, suggesting a mechanism for their anti-inflammatory effects.[5]

References

- 1. impactfactor.org [impactfactor.org]

- 2. Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Ophiopojaponin C

For Researchers, Scientists, and Drug Development Professionals